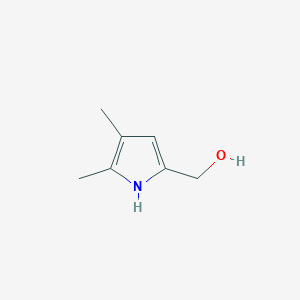

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol

Description

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol is a pyrrole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and methyl groups at the 4- and 5-positions of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(4,5-dimethyl-1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C7H11NO/c1-5-3-7(4-9)8-6(5)2/h3,8-9H,4H2,1-2H3 |

InChI Key |

VYQHSSQHMXYKNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4,5-dimethylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Reduction: 4,5-Dimethyl-1H-pyrrolidine-2-methanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS RN: 1500-93-2)

- Structure : Features an acetyl (-COCH₃) group at the 2-position and methyl groups at 3- and 5-positions.

- Properties :

- Hydrogen bonding via the hydroxyl group may also lower its melting point relative to the acetylated analogue.

(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (Compound 6 in )

- Structure : Contains a ketone (-CO-) linked to an o-tolyl group at the 2-position and methyl groups at 3- and 5-positions.

- Synthesis : Synthesized via C-2 selective acylation of 2,4-dimethyl-1H-pyrrole using EtMgBr and 2-methylbenzoyl chloride .

- Comparison : The ketone group in this compound facilitates conjugation with aromatic systems, whereas the hydroxymethyl group in the target compound may limit π-conjugation but introduce nucleophilic reactivity (e.g., participation in esterification or etherification).

Obatoclax (GX 15-070)

- Structure : Includes a (3,5-dimethyl-1H-pyrrol-2-yl)methylene moiety as part of a larger indole-pyrrole hybrid structure .

- Application : A pro-apoptotic anticancer agent targeting Bcl-2 family proteins .

- Comparison: The methylene bridge in obatoclax enhances rigidity and planararity, critical for protein binding. In contrast, the hydroxymethyl group in (4,5-Dimethyl-1H-pyrrol-2-yl)methanol introduces flexibility and polar interactions, which might alter bioactivity or pharmacokinetics.

Boiling/Melting Points

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.